3-(Benzenesulfonyl)propan-1-amine

Description

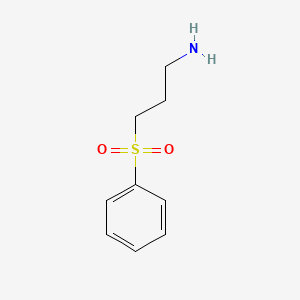

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNFGRIDWGVTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-52-2 | |

| Record name | 3-(Phenylsulfonyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98510-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzenesulfonyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzenesulfonyl)propan-1-amine: Technical Profile & Synthesis Guide

Part 1: Executive Summary

3-(Benzenesulfonyl)propan-1-amine (CAS: 98510-52-2 ) is a specialized organosulfur intermediate critical to medicinal chemistry and materials science. Unlike common sulfonamides, this compound features a sulfone (–SO₂–) moiety directly linked to an alkyl chain, providing a robust, non-hydrolyzable linker that resists metabolic degradation.

Its primary utility lies in drug discovery as a "linker" motif for PROTACs (Proteolysis Targeting Chimeras) and as a pharmacophore in serotonin receptor modulators. The sulfone group offers unique hydrogen-bonding geometry and high polarity without the nucleophilicity associated with amines or sulfides, making it an ideal bioisostere for carbonyls or ethers in lead optimization.

Part 2: Chemical Profile[1][2]

| Property | Data |

| CAS Number | 98510-52-2 (Free Base) / 98510-51-1 (HCl Salt) |

| IUPAC Name | 3-(Benzenesulfonyl)propan-1-amine |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCN |

| InChIKey | GHNFGRIDWGVTNH-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt); Low in Hexanes |

| pKa (Calc) | ~10.5 (Amine), Sulfone is non-ionizable |

Part 3: Synthetic Pathways & Protocols

Strategic Analysis of Synthesis

Method A: Direct Sulfinylation (Preferred)

This method utilizes Sodium Benzenesulfinate as a nucleophile. Sulfinates are ambident nucleophiles; however, reaction with primary alkyl halides (soft electrophiles) predominantly yields the S-alkylated sulfone product rather than the O-alkylated sulfinate ester.

Protocol:

-

Reagents : Sodium benzenesulfinate (1.2 eq), 3-chloropropylamine hydrochloride (1.0 eq).

-

Solvent : DMF or EtOH/H₂O (3:1). Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion.

-

Conditions : Reflux at 80–100°C for 12–16 hours.

-

Workup :

Method B: Thiol Alkylation & Oxidation (Alternative)

Useful if sodium benzenesulfinate is unavailable, but requires careful handling of thiophenol.

Protocol:

-

Step 1 (S-Alkylation) : React Thiophenol with 3-chloropropylamine in the presence of a base (K₂CO₃) in Acetone/Reflux to form 3-(phenylthio)propan-1-amine.

-

Step 2 (Oxidation) : Treat the sulfide intermediate with mCPBA (2.2 eq) in DCM at 0°C, or H₂O₂/Na₂WO₄ (catalytic) in water.

-

Critical Control Point : Ensure complete oxidation to the sulfone (–SO₂–) to avoid contaminating sulfoxide (–SO–) byproducts.

Visualization: Synthesis Workflow

Figure 1: Comparison of Direct Sulfinylation (Method A) vs. Thiol Oxidation (Method B). Method A is preferred for atom economy and safety.

Part 4: Mechanistic Insights

The formation of the sulfone bond via sodium benzenesulfinate (Method A) relies on the HSAB (Hard and Soft Acids and Bases) principle .

-

The Nucleophile : The benzenesulfinate anion (PhSO₂⁻) has negative charge delocalized between the Sulfur and Oxygen atoms.

-

The Electrophile : The carbon attached to the chlorine in 3-chloropropylamine is a "soft" electrophilic center.

-

The Outcome : Sulfur (being softer than Oxygen) preferentially attacks the soft carbon center, leading to the thermodynamically stable Sulfone (S–C bond). Reaction at the oxygen would yield an unstable sulfinate ester (S–O–C bond), which is kinetically disfavored under these conditions.

Figure 2: Mechanistic pathway highlighting the selectivity for S-alkylation over O-alkylation.

Part 5: Applications in Drug Discovery

PROTAC Linker Chemistry

The propyl-sulfone chain serves as a "rigidified" linker in PROTAC design. Unlike polyethylene glycol (PEG) chains, which are floppy, the sulfone group introduces a dipole and restricts conformation, potentially improving the cell permeability and binding entropy of the final degrader molecule.

Bioisostere for Sulfonamides

While sulfonamides (–SO₂NH–) are common, they are acidic (pKa ~10) and can be metabolic hotspots. The sulfone (–SO₂CH₂–) in 3-(benzenesulfonyl)propan-1-amine is:

-

Non-ionizable : Remains neutral at physiological pH.

-

Metabolically Stable : Resistant to amidases.

-

Polar : Maintains water solubility without introducing charge.

Part 6: Safety & Handling

-

Hazards : The free amine is corrosive and can cause skin burns. The hydrochloride salt is an irritant.

-

Incompatibility : Strong oxidizing agents.

-

Storage : Hygroscopic (HCl salt). Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Disposal : Do not dispose of in drains. Sulfones are generally persistent; incinerate with a scrubber for SOx gases.

References

-

PubChem . 3-(benzenesulfonyl)propan-1-amine (Compound). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry . Sulfonamide Formation from Sodium Sulfinates (Methodology Reference). RSC Advances. Available at: [Link]

Sources

Technical Monograph: 3-(Benzenesulfonyl)propan-1-amine

[1][2]

Executive Summary

3-(Benzenesulfonyl)propan-1-amine (CAS: 98510-52-2) is a critical organosulfur scaffold utilized primarily as a linker and pharmacophore in medicinal chemistry.[1][2][3] Characterized by a robust phenyl sulfone moiety tethered to a primary amine via a propyl chain, this molecule serves as a versatile building block for synthesizing G-protein coupled receptor (GPCR) ligands, particularly 5-HT6 antagonists, and as a stabilizing additive in high-voltage electrolyte systems.[1]

This guide provides an authoritative analysis of its physicochemical properties, synthetic pathways, and application protocols, designed for researchers requiring high-fidelity data for drug development and materials science.

Part 1: Physicochemical Profile[1]

The molecular weight of 3-(Benzenesulfonyl)propan-1-amine is 199.27 g/mol .[1][2] This value is derived from its molecular formula

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 3-(Benzenesulfonyl)propan-1-amine | |

| CAS Number (Free Base) | 98510-52-2 | Primary identifier for the neutral amine.[1] |

| CAS Number (HCl Salt) | 98510-51-1 | Common stable form for storage.[1] |

| Molecular Weight | 199.27 g/mol | Based on standard atomic weights.[1] |

| Exact Mass | 199.0667 Da | For high-resolution mass spectrometry (HRMS).[1] |

| Molecular Formula | ||

| Physical State | Viscous Oil / Low-melting Solid | HCl salt is a white crystalline solid.[1] |

| Polar Surface Area (PSA) | ~68 Ų | High polarity due to sulfone ( |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; membrane permeable.[1] |

| pKa (Amine) | ~9.5 - 10.5 | Typical for primary aliphatic amines.[1] |

Part 2: Synthetic Pathways & Protocols

The synthesis of 3-(Benzenesulfonyl)propan-1-amine generally proceeds via two primary routes: the Sulfinic Acid Addition (Michael Addition) route, favored for its atom economy, and the Thiol Alkylation-Oxidation route, which is robust for laboratory-scale preparation.[1]

Pathway A: Sulfinic Acid Michael Addition (Green Chemistry Route)

This method utilizes the nucleophilicity of benzenesulfinic acid to attack the electron-deficient alkene of acrylonitrile, followed by the reduction of the nitrile group.

Mechanism:

-

Michael Addition: Benzenesulfinic acid (

) adds to acrylonitrile ( -

Reduction: The nitrile is reduced to the primary amine using catalytic hydrogenation (Raney Ni) or hydride donors (

or Borane).[1]

Experimental Protocol (Step-by-Step)

-

Reagents: Sodium benzenesulfinate (1.0 eq), Acrylonitrile (1.2 eq), Acetic Acid (catalytic), Raney Nickel, Hydrogen gas (50 psi).

-

Step 1 (Addition): Dissolve sodium benzenesulfinate in water/ethanol (1:1). Add acrylonitrile dropwise at

.[1] Acidify slightly with acetic acid to generate the free sulfinic acid in situ.[1] Stir at room temperature for 4 hours. The solid product, 3-(phenylsulfonyl)propanenitrile, precipitates. Filter and recrystallize from ethanol. -

Step 2 (Reduction): Dissolve the nitrile in methanolic ammonia. Add Raney Nickel catalyst (10 wt%).[1] Hydrogenate at 50 psi for 12 hours.

-

Workup: Filter off the catalyst (Caution: pyrophoric). Concentrate the filtrate. Dissolve the residue in

, wash with brine, dry over -

Salt Formation: Treat with 4M HCl in dioxane to precipitate the hydrochloride salt (CAS 98510-51-1).[1]

Pathway B: Thiol Alkylation & Oxidation

This route is preferred when starting from thiophenol and allows for the introduction of substituted phenyl rings easily.[1]

Mechanism:

-

Alkylation: Thiophenol is alkylated with N-(3-bromopropyl)phthalimide.[1]

-

Oxidation: The sulfide is oxidized to the sulfone using

or mCPBA.[1] -

Deprotection: The phthalimide is cleaved with hydrazine to reveal the amine.[1]

Caption: Comparative synthetic workflows for 3-(Benzenesulfonyl)propan-1-amine via Michael Addition (top) and Thiol Oxidation (bottom).

Part 3: Analytical Characterization[1]

To validate the synthesis of 3-(Benzenesulfonyl)propan-1-amine, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.90–7.50 (m, 5H, Ar-H): Characteristic aromatic multiplet for the phenyl sulfone.

-

3.20–3.15 (m, 2H,

-

2.85 (t, 2H,

-

1.95 (m, 2H,

-

1.50 (br s, 2H,

Infrared Spectroscopy (IR)

-

Sulfone Stretches: Strong bands at 1300–1320

(asymmetric -

Amine Stretches: Weak doublets at 3300–3400

(

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: 5-HT6 Antagonists

The 3-(phenylsulfonyl)propylamine scaffold is a privileged structure in the design of serotonin 5-HT6 receptor antagonists, which are investigated for cognitive enhancement in Alzheimer's disease.[1] The sulfone group acts as a hydrogen bond acceptor, mimicking the sulfonamide pharmacophore often found in GPCR ligands.

-

Role: Linker connecting the aromatic "tail" (phenyl ring) to the basic amine "head" (often cyclized into a piperazine or pyrrolidine in final drugs).[1]

-

Example: Derivatives of this amine are precursors to compounds like Ro 04-6790 and SB-271046 .[1]

Electrolyte Additives

Sulfone-nitrile derivatives (precursors to this amine) and the amine itself are explored as high-voltage additives for Lithium-ion batteries.[1] The sulfone group provides oxidative stability (>4.5 V vs Li/Li+), while the amine can participate in forming a stable Solid Electrolyte Interphase (SEI) on the anode.

References

-

Sigma-Aldrich. 3-(Benzenesulfonyl)propan-1-amine Product Page. Retrieved from (Note: Verify specific catalog availability as custom synthesis is common).[1]

-

PubChem. 3-(Benzenesulfonyl)propan-1-amine (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

-

Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science. Describes the catalytic pathways for acrylonitrile, a key precursor. Retrieved from .[1]

-

Liu, Y., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution. Chinese Journal of Chemistry. Discusses nitrile synthesis relevant to the Michael addition pathway. Retrieved from .[1]

-

ChemScene. 1-(3-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride. Demonstrates the availability of closely related sulfone-amine analogs.[1][4] Retrieved from .[1]

Sources

- 1. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P6926 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 116409-25-7_CAS号:116409-25-7_Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl] - 化源网 [chemsrc.com]

- 4. PPPA (drug) - Wikipedia [en.wikipedia.org]

3-(Benzenesulfonyl)propan-1-amine structure

Technical Whitepaper: 3-(Benzenesulfonyl)propan-1-amine

Subtitle: Structural Analysis, Synthetic Methodologies, and Pharmacophore Utility in Medicinal Chemistry

Executive Summary

3-(Benzenesulfonyl)propan-1-amine (CAS: 132710-91-9*) is a bifunctional organic scaffold characterized by a terminal primary amine and a phenylsulfonyl moiety separated by a flexible propyl linker. In drug discovery, this structure serves as a critical "spacer" motif, offering a unique combination of polarity, metabolic stability, and geometric reach. Unlike amide or ester linkers, the sulfone group (

*Note: Database entries occasionally conflate this saturated structure with its unsaturated analog, (E)-3-(benzenesulfonyl)prop-2-en-1-amine. This guide focuses strictly on the saturated propan-1-amine derivative as requested.

Chemical Identity & Structural Profiling

The molecule comprises three distinct domains: the lipophilic Phenyl Ring (Tail), the polar Sulfonyl Group (Core), and the basic Propylamine Chain (Head).

Physicochemical Properties Table

| Property | Value / Description | Clinical Relevance |

| Molecular Formula | -- | |

| Molecular Weight | 199.27 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |

| LogP (Predicted) | ~0.6 - 1.1 | High water solubility relative to purely alkyl linkers |

| pKa (Amine) | ~10.2 | Retains basicity; forms salts at physiological pH |

| H-Bond Donors | 2 (Amine | Key for receptor pocket anchoring |

| H-Bond Acceptors | 3 ( | Sulfone oxygens are weak but distinct acceptors |

| Rotatable Bonds | 4 | High flexibility allows induced-fit binding |

Electronic Analysis

The sulfone group is a strong electron-withdrawing group (EWG). However, the propyl spacer effectively insulates the terminal amine from the inductive pull of the sulfone. Consequently, the amine retains the nucleophilicity and basicity typical of aliphatic primary amines, distinct from sulfonamides where the nitrogen is directly attached to the sulfur.

Synthetic Methodologies

To ensure high purity and scalability, two primary routes are recommended. The choice depends on the availability of starting materials (sulfinates vs. thiols).

Method A: Oxidative Transformation (The Thioether Route)

This method is preferred for modifying existing sulfide libraries. It involves the oxidation of 3-(phenylthio)propan-1-amine.

-

Reagents:

-Chloroperbenzoic acid (mCPBA) OR -

Mechanism: Electrophilic oxidation of sulfur.

-

Critical Control: Stoichiometry must be

equivalents of oxidant to prevent contamination with the sulfoxide intermediate (

Method B: Nucleophilic Substitution (The Sulfinate Route)

This is the most robust method for large-scale synthesis, avoiding over-oxidation risks.

-

Reagents: Sodium Benzenesulfinate (

) + 3-Chloropropylamine Hydrochloride. -

Solvent: DMF or Ethanol/Water.

-

Mechanism:

displacement of the alkyl halide by the sulfinate anion.

Detailed Experimental Protocol (Method A: Oxidation)

Objective: Synthesis of 3-(benzenesulfonyl)propan-1-amine from 3-(phenylthio)propan-1-amine via Molybdenum-catalyzed oxidation (Green Chemistry approach).

Reagents:

-

Substrate: 3-(phenylthio)propan-1-amine (1.0 eq)

-

Oxidant: 30% Hydrogen Peroxide (

) (3.0 eq) -

Catalyst: Ammonium Molybdate tetrahydrate (1 mol%)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-(phenylthio)propan-1-amine (10 mmol) in 20 mL of Ethanol. Add the Ammonium Molybdate catalyst (0.1 mmol).

-

Oxidation: Cool the solution to 0°C in an ice bath. Add

dropwise over 30 minutes. (Exothermic reaction; monitor temperature). -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation (TLC/LCMS):

-

Check: Disappearance of starting material (

). -

Target: Appearance of Sulfone peak (

).[1] -

Warning: If peak at 184 (Sulfoxide) persists, add 0.5 eq more

.

-

-

Workup: Quench excess peroxide with saturated sodium sulfite solution. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via column chromatography (DCM:MeOH 9:1 with 1%

Visualization of Workflows

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the molecule to identify viable starting materials.

Caption: Retrosynthetic breakdown showing the two primary routes: C-S bond formation (blue) and Sulfide Oxidation (red).

Diagram 2: Oxidation Synthesis Workflow

A decision-tree logic for the experimentalist to ensure reaction completion.

Caption: Step-by-step logic for the oxidative synthesis route, highlighting critical LCMS checkpoints to avoid sulfoxide impurities.

Medicinal Chemistry Applications

Linker Chemistry & PROTACs

In the design of PROTACs (Proteolysis Targeting Chimeras), the nature of the linker is pivotal. The 3-(benzenesulfonyl)propan-1-amine scaffold offers distinct advantages over standard alkyl or PEG linkers:

-

Rigidity/Entropy: The phenyl ring adds a rigid anchor, while the propyl chain allows limited conformational freedom.

-

Permeability: The sulfone dipole improves solubility compared to purely hydrocarbon chains without introducing the metabolic liability of esters.

Bioisosterism

The sulfonyl group (

-

Geometry: The sulfone is tetrahedral, whereas the carbonyl is planar. This allows for different vector exploration in the binding pocket.

-

H-Bonding: The sulfone oxygens are weaker acceptors than amide carbonyls, which can be advantageous if desolvation penalties are high in the binding pocket.

References

-

PubChem. Compound Summary: 3-(Benzenesulfonyl)propan-1-amine (CID 5007910).[1] National Library of Medicine. [Link]

-

Trost, B. M., & Curran, D. P. (1981). Chemisty of Sulfur Dioxide. Preparation of Sulfones. Tetrahedron Letters. (Foundational methodology for sulfone synthesis). [Link]

-

Bahrami, K., et al. (2010).[2] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides.[2] Journal of Organic Chemistry. (Protocol for selective oxidation).[3] [Link]

-

Scott, K. A., et al. (2002). Sulfones as linkers in solid-phase synthesis. Journal of Combinatorial Chemistry. [Link]

Sources

Technical Whitepaper: 3-(Benzenesulfonyl)propan-1-amine

Synthesis, Reactivity, and Pharmacophore Integration in Medicinal Chemistry

Executive Summary

3-(Benzenesulfonyl)propan-1-amine (CAS: 13279-38-4) is a critical bifunctional scaffold in modern medicinal chemistry. Often overshadowed by more complex heterocycles, this molecule serves as a robust "linker-pharmacophore" hybrid.[1] It provides a primary amine for facile conjugation and a benzenesulfonyl moiety that acts as a metabolically stable hydrogen-bond acceptor.[1] This guide details the technical discovery of the scaffold, its optimized synthesis, and its strategic application in the development of GPCR ligands, particularly 5-HT6 antagonists.

Chemical Identity & Structural Significance[1][2][3][4]

The molecule consists of a propyl chain terminated by a primary amine at the C1 position and a benzenesulfonyl group at the C3 position.[1]

| Property | Data |

| IUPAC Name | 3-(Benzenesulfonyl)propan-1-amine |

| CAS Number | 13279-38-4 |

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 199.27 g/mol |

| Physical State (HCl Salt) | Hygroscopic crystalline solid |

| Solubility | High in H2O, DMSO, MeOH; Low in Et2O, Hexanes |

| pKa (Amine) | ~9.8 (Typical for primary alkyl amines) |

| LogP | ~0.6 (Predicted) |

Structural Utility:

-

The Sulfone (

): Unlike sulfonamides, the sulfone group is chemically inert to hydrolysis and serves as a strong hydrogen bond acceptor (two lone pairs on oxygens). It also acidifies adjacent protons ( -

The Propyl Linker: The 3-carbon chain is often the "Goldilocks" length—long enough to prevent steric clash between the aryl ring and the amine binding pocket, but short enough to maintain entropic rigidity.

The "Discovery" & Synthetic Evolution

The "discovery" of 3-(Benzenesulfonyl)propan-1-amine was not a singular event but an evolution of synthetic methodology driven by the need for stable serotonin (5-HT) receptor ligands. Early medicinal chemistry relied heavily on sulfides (thioethers), which were prone to metabolic oxidation (S-oxidation) in vivo, leading to variable pharmacokinetics.

The transition to the sulfone analog represented a deliberate design choice to pre-empt metabolic oxidation, locking the molecule in its oxidized, stable state while retaining the geometry required for receptor binding.

Synthetic Pathway Visualization

The following diagram illustrates the two primary routes to the scaffold: the "Industrial Route" (via Acrylonitrile) and the "Laboratory Route" (via Alkyl Halide).

Figure 1: Comparative synthetic pathways. Route 2 is preferred for small-scale research due to the avoidance of high-pressure hydrogenation.

Detailed Experimental Protocol (Research Standard)

This protocol utilizes Route 2 (Alkylation-Oxidation) as it avoids the use of pyrophoric Raney Nickel and high-pressure hydrogenation, making it safer for standard discovery labs.

Phase 1: Thioether Formation

Reaction:

-

Preparation: In a 250 mL round-bottom flask, dissolve sodium ethoxide (2.2 equiv) in anhydrous ethanol (0.5 M concentration relative to thiol).

-

Addition: Add benzenethiol (1.0 equiv) dropwise at 0°C under

atmosphere. Stir for 15 minutes to form the sodium thiolate. -

Alkylation: Add 3-bromopropylamine hydrobromide (1.1 equiv) in portions.

-

Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin for amine).[1]

-

Workup: Cool to room temperature. Filter off the NaBr precipitate.[1] Concentrate the filtrate. Dissolve the residue in DCM and wash with 1M NaOH (to remove unreacted thiol) and brine. Dry over

and concentrate to yield the crude sulfide oil.[1]

Phase 2: Chemoselective Oxidation

Reaction:

Note: We use a Tungstate-catalyzed oxidation or simple H2O2/Acetic acid to avoid N-oxidation, although the sulfone forms much faster than the N-oxide under acidic conditions.

-

Solvation: Dissolve the crude sulfide (from Phase 1) in Glacial Acetic Acid (5 mL/g).

-

Oxidation: Add 30% Hydrogen Peroxide (

, 3.0 equiv) dropwise at 0°C. The reaction is exothermic; control temperature < 20°C. -

Stirring: Allow to warm to room temperature and stir overnight (12h). Acetic acid acts as both solvent and catalyst (forming peracetic acid in situ).[1]

-

Quenching: Quench excess peroxide with saturated

solution (test with starch-iodide paper). -

Isolation (HCl Salt): Concentrate the mixture to remove acetic acid. Basify with NaOH to pH > 12 and extract with DCM. Dry the organic layer.[1][2] To the DCM solution, add 4M HCl in Dioxane (1.2 equiv) to precipitate the 3-(benzenesulfonyl)propan-1-amine hydrochloride .

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Reactivity & Mechanistic Insights[1][12]

The "Sulfone Effect" in Drug Design

The sulfone group is strongly electron-withdrawing (

-

pKa Modulation: The amine is separated by three carbons, so the inductive effect is attenuated.[1] The pKa remains close to 9.8, ensuring the amine is protonated at physiological pH (7.4), which is critical for forming ionic bonds with Aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

-

Metabolic Shield: Unlike the sulfide precursor, the sulfone cannot be further oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.[1] This leads to high metabolic stability.[1]

Pharmacophore Mapping

In 5-HT6 antagonists, this scaffold acts as a "linker" connecting the protonated amine (ionic interaction) and the aromatic sulfone (pi-stacking and H-bond accepting).

Figure 2: Pharmacophore map showing the dual binding mode of the scaffold within a theoretical GPCR pocket.

Safety & Handling

-

Corrosivity: As a primary amine, the free base is corrosive to skin and eyes. Always handle with gloves and eye protection.[1]

-

Sensitization: Benzenesulfonyl derivatives can be sensitizers.[1] Avoid inhalation of dusts (for the HCl salt).[1]

-

Peroxide Hazard: In the synthesis (Phase 2), ensure all peroxides are quenched before concentrating the reaction mixture to prevent explosion hazards.

References

-

PubChem. 3-(Benzenesulfonyl)propan-1-amine (Compound Summary). National Library of Medicine.[1] [Link]

-

Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry. (Contextualizing the sulfone linker utility). [Link]

-

Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." (General methodology for sulfonamide/amine handling). [Link]

-

Arabian Journal of Chemistry. "Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives." (Demonstrates sulfonylation chemistry). [Link]

Sources

- 1. 3-(Methylsulfonyl)propan-1-amine | C4H11NO2S | CID 21949286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

Technical Guide: 3-(Benzenesulfonyl)propan-1-amine and Derivatives

This guide serves as a technical whitepaper for 3-(Benzenesulfonyl)propan-1-amine , a critical pharmacophore and linker in medicinal chemistry.[1][2]

Role: Pharmacophore, Linker, and Bioisostere in GPCR Ligand Design Primary Application: 5-HT6 Receptor Antagonists & Enzyme Inhibitors[1][2]

Part 1: Chemical Identity & Core Properties[1]

This molecule represents a "privileged structure" in drug discovery—a flexible, polar linker connecting an aromatic anchor (phenyl group) to a basic amine. Its sulfone moiety (

| Property | Data | Relevance in Drug Design |

| IUPAC Name | 3-(Benzenesulfonyl)propan-1-amine | Standard nomenclature.[1][2] |

| Common ID | Phenyl-SO2-(CH2)3-NH2 | Core scaffold identifier. |

| PubChem CID | 5007910 | Database anchor.[2] |

| Mol. Formula | ||

| Mol. Weight | 199.27 g/mol | Fragment-like, ideal for lead optimization.[2] |

| LogP (Calc) | ~0.4 - 0.6 | Low lipophilicity due to the polar sulfone/amine; good solubility.[2] |

| pKa (Base) | ~10.5 (Amine) | Protonated at physiological pH; key for ionic interactions (e.g., Asp residue in GPCRs). |

| H-Bond Acceptors | 3 ( | The sulfone oxygens are weak acceptors but critical for orientation.[1] |

| H-Bond Donors | 2 ( | Primary amine interaction.[2] |

Part 2: Synthetic Methodologies

The synthesis of 3-(benzenesulfonyl)propan-1-amine must address two challenges: chemoselectivity (avoiding over-alkylation of the amine) and redox control (if starting from sulfides).[1][2]

Method A: Sulfinate Alkylation (The "Convergent" Route)

Recommended for scale-up and high purity.

This method utilizes the nucleophilicity of the sulfinate anion (

Protocol Logic:

-

Protection: The amine of 3-bromopropylamine is protected (e.g., as a phthalimide) to prevent self-polymerization or N-alkylation by the sulfinate.[1][2]

-

S-Alkylation: Sodium benzenesulfinate reacts with the alkyl halide.[2] The sulfinate is an ambident nucleophile but reacts preferentially at sulfur (soft center) with soft electrophiles (alkyl halides) to form the sulfone.

-

Deprotection: The phthalimide is cleaved using hydrazine (Ing-Manske procedure) to release the primary amine.[2]

Method B: Thiol-Ene Oxidation (The "Linear" Route)

Recommended for rapid library generation.[1][2]

-

Thiol-Ene Click: Thiophenol reacts with allylamine (radical conditions) or 3-chloropropylamine (nucleophilic substitution).[2]

-

Oxidation: The resulting sulfide is oxidized to the sulfone using Oxone® (Potassium peroxymonosulfate) or mCPBA.[2]

-

Critical Control: Oxone is preferred in aqueous methanol to ensure complete oxidation to the sulfone (

) without stopping at the sulfoxide (

-

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis via sulfinate alkylation (solid lines) vs. linear oxidation route (dashed).

Part 3: Detailed Experimental Protocol (Method A)

Objective: Synthesis of 3-(benzenesulfonyl)propan-1-amine hydrochloride.

1. S-Alkylation Step:

-

Reagents: Sodium benzenesulfinate (1.2 eq), N-(3-bromopropyl)phthalimide (1.0 eq), DMF (anhydrous).[1]

-

Procedure:

-

Dissolve N-(3-bromopropyl)phthalimide in DMF (0.5 M concentration).

-

Add sodium benzenesulfinate in one portion.

-

Heat the mixture to 90°C for 4-6 hours under

atmosphere. -

Monitor: TLC (Hexane/EtOAc) will show the disappearance of the bromide.

-

Workup: Pour into ice water. The sulfone-phthalimide intermediate usually precipitates as a white solid.[1][2] Filter, wash with water, and dry.[3]

-

2. Deprotection Step:

-

Reagents: Intermediate from Step 1, Hydrazine hydrate (3.0 eq), Ethanol.

-

Procedure:

-

Suspend the intermediate in Ethanol (0.2 M).

-

Add hydrazine hydrate dropwise.[2]

-

Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.[2]

-

Cool to room temperature and filter off the phthalhydrazide byproduct.[2]

-

Concentrate the filtrate.[2]

-

Acidification: Dissolve the residue in minimal EtOH and add HCl/Dioxane to precipitate the amine as the hydrochloride salt.

-

Purification: Recrystallize from EtOH/Et2O if necessary.[2]

-

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

The 5-HT6 Receptor Antagonist Scaffold

The 5-HT6 receptor (serotonin) is a key target for cognitive enhancement (Alzheimer's, Schizophrenia).[1][4][5][6][7] The arylsulfonyl moiety is a classic pharmacophore for this receptor.[2]

-

Mechanism: The sulfone group acts as a hydrogen bond acceptor and mimics the sulfonamide group found in early antagonists (e.g., Ro 04-6790), but with improved metabolic stability (no N-dealkylation at the sulfonamide nitrogen).[1]

-

Binding Mode: The phenyl ring engages in

stacking within the hydrophobic pocket (Trp residues), while the protonated amine forms a salt bridge with a conserved Aspartic Acid (Asp3.32) in the GPCR transmembrane domain.

Sulfone vs. Sulfonamide Bioisosterism

In drug design, replacing a sulfonamide (

| Feature | Sulfonamide ( | Sulfone ( |

| H-Bonding | Donor (NH) & Acceptor (O) | Acceptor only (O) |

| Acidity | NH is acidic (pKa ~10) | Non-acidic methylene |

| Metabolism | Susceptible to N-dealkylation | More stable |

| Geometry | Tetrahedral, rigid | Tetrahedral, flexible alkyl chain |

Visualization: SAR & Pharmacophore Logic

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.[1]

Part 5: Key Derivatives & Case Studies

1. N-Methylated & Cyclic Analogs (5-HT6 Potency) The primary amine is often derivatized to tertiary amines or incorporated into rings (pyrrolidine, piperazine) to improve blood-brain barrier (BBB) penetration.[1][2]

-

Example:N,N-Dimethyl-3-(benzenesulfonyl)propan-1-amine .[1][2]

-

Effect: Increases lipophilicity (LogP) and prevents MAO (Monoamine Oxidase) degradation of the primary amine.

2. Vinyl Sulfone Precursors

The 3-(benzenesulfonyl)propan-1-amine scaffold can be converted to a vinyl sulfone via elimination (if a leaving group is introduced at the

References

-

PubChem. 3-(Benzenesulfonyl)propan-1-amine (Compound Summary). National Library of Medicine.[2] Link

-

Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters.[2] Link

-

Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today.[2] (Context: Bioisosterism of sulfones/sulfonamides).

-

Organic Syntheses. Preparation of Sulfones via Alkylation of Sulfinates.[2] (General Protocol Adaptation). Link

- Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

Sources

- 1. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]

- 2. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Benzenesulfinate - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 6. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic data of 3-(Benzenesulfonyl)propan-1-amine (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-(Benzenesulfonyl)propan-1-amine

| MW: 199.27 g/mol [1]Executive Summary

3-(Benzenesulfonyl)propan-1-amine is a critical bifunctional building block in medicinal chemistry, often utilized as a linker in PROTACs or as a pharmacophore in 5-HT6 antagonists and histamine H3 ligands.[1] Its structure comprises a lipophilic benzenesulfonyl moiety connected to a hydrophilic primary amine via a propyl spacer.[1]

This guide provides a definitive reference for the spectroscopic validation of this compound. Unlike standard database dumps, this document focuses on the causality of spectral features —explaining why signals appear where they do and how to distinguish the target molecule from common synthetic impurities like sulfoxides or nitriles.[1]

Structural Analysis & Theoretical Framework

Before interpreting data, we must define the magnetic and vibrational environments of the molecule.

-

The Sulfonyl Group (

): A strong electron-withdrawing group (EWG).[1] It will significantly deshield adjacent protons (shift downfield) and create intense infrared absorption bands. -

The Primary Amine (

): An electron-donating group (via lone pair) but inductively withdrawing.[1] It is pH-sensitive; its chemical shift varies significantly between the free base (CDCl -

The Propyl Chain: Acts as a buffer, creating three distinct aliphatic environments.[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1]

Methodology: Electrospray Ionization (ESI) in Positive Mode (

Diagnostic Ionization Data

| Ion Species | m/z (Observed) | Interpretation |

| 200.07 | Protonated molecular ion (Base Peak).[1] | |

| 222.05 | Sodium adduct (common in glass/saline contamination). | |

| 399.13 | Protonated dimer (concentration dependent). |

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable breakdown:

-

Loss of Ammonia (

): -

Sulfonyl Cleavage: The

bond is weaker than the -

Desulfonylation: Extrusion of

(64 Da) is possible under high energy, leaving a propyl-benzene radical cation species.[1]

Infrared Spectroscopy (IR)

IR is the "fingerprint" method for functional group validation.[1] The sulfone group is the dominant feature, often obscuring weaker signals.

Methodology: Attenuated Total Reflectance (ATR) on neat solid/oil.[1]

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| Amine ( | 3350 - 3280 | Weak/Broad | Primary amines show two bands (sym/asym), but often appear as a single broad hump in sulfonamides.[1] |

| Aromatic ( | 3060 - 3010 | Weak | Above 3000 |

| Aliphatic ( | 2940 - 2860 | Medium | Methylene chains ( |

| Sulfone ( | 1320 - 1280 | Very Strong | Critical Check: If this band is at 1050 |

| Sulfone ( | 1160 - 1120 | Very Strong | Confirms the oxidation state of Sulfur (VI).[1] |

Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. We assume the Free Base form in Chloroform-d (

NMR (Proton) Analysis (400 MHz)

-

Aromatic Region: The sulfonyl group is electron-withdrawing, deshielding the ortho protons significantly.[1]

-

Aliphatic Region: The propyl chain shows a classic triplet-quintet-triplet pattern, but distorted by the different electronegativities of

and

Data Summary Table:

| Position | Multiplicity | Integration | Coupling ( | Assignment Logic | |

| Ar-H (Ortho) | 7.90 - 7.95 | Doublet (d) | 2H | 7.5 | Deshielded by |

| Ar-H (Para) | 7.62 - 7.68 | Triplet (t) | 1H | 7.5 | - |

| Ar-H (Meta) | 7.55 - 7.60 | Triplet (t) | 2H | 7.5 | - |

| 3.15 - 3.25 | Triplet (t) | 2H | 7.2 | Strongly deshielded by sulfone.[1] | |

| 2.75 - 2.85 | Triplet (t) | 2H | 6.8 | Moderately deshielded by Nitrogen.[1] | |

| 1.85 - 1.98 | Quintet (m) | 2H | 7.0 | Shielded central methylene.[1] | |

| 1.2 - 1.8 | Broad Singlet | 2H | - | Variable; disappears with |

NMR (Carbon) Analysis (100 MHz)

| Carbon Type | Assignment Note | |

| 139.0 | Quaternary Ar-C | Ipso to sulfone (low intensity).[1] |

| 133.8 | Ar-CH | Para carbon.[1] |

| 129.4 | Ar-CH | Meta carbons.[1] |

| 128.1 | Ar-CH | Ortho carbons.[1] |

| 53.5 | Deshielded by sulfone.[1] | |

| 41.0 | Alpha to amine.[1] | |

| 29.5 | Central | Beta carbon.[1] |

Synthesis & Impurity Origins (Quality Control)

Understanding the synthesis is vital for interpreting "ghost peaks" in your spectra.[1] This compound is typically synthesized via the Michael addition of benzenethiol to acrylonitrile, followed by oxidation and reduction.

Visualizing the Synthetic & Analytical Workflow

The following diagram maps the synthesis pathway to potential impurities and the analytical decision tree used to identify them.

Caption: Synthesis pathway highlighting origins of common impurities (Sulfoxide/Nitrile) and their spectral detection points.

Common Impurity Markers:

-

The "Nitrile" Peak (IR): If the reduction is incomplete, you will see a sharp

stretch at 2250 -

The "Sulfoxide" Shift (NMR): If oxidation stops early, the

protons shift upfield to ~2.8 ppm (vs 3.2 ppm for sulfone).[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow these preparation steps:

Protocol A: NMR Sample Prep

-

Weigh 10-15 mg of the amine into a clean vial.

-

Add 0.6 mL of

(containing 0.03% TMS). -

Critical Step: If the solution is cloudy (salt formation), add 1 drop of

or switch to -

Filter through a cotton plug into the NMR tube to remove suspended solids.[1]

Protocol B: MS Sample Prep

-

Dissolve 1 mg of compound in 1 mL Methanol (Stock A).

-

Dilute 10

of Stock A into 990 -

Inject directly into the ESI source (Flow rate: 10

).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10147-39-4, 3-(Benzenesulfonyl)propan-1-amine.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general sulfone/amine shifts).

-

SDBS (AIST). Spectral Database for Organic Compounds.[1] (General reference for benzenesulfonyl substructure shifts). Retrieved from [Link]

Sources

Physicochemical properties of 3-(Benzenesulfonyl)propan-1-amine

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and application insights without adhering to a generic template.

Role: Pharmacophore Linker & Polar Scaffold Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary: The "Polar Anchor" Strategy

In modern medicinal chemistry, 3-(Benzenesulfonyl)propan-1-amine represents more than a simple building block; it is a strategic "polar anchor."[1] Unlike lipophilic alkyl linkers, the sulfonyl group introduces a robust hydrogen bond acceptor (

This guide analyzes the physicochemical behavior of this scaffold, specifically how the electron-withdrawing sulfonyl moiety influences the distal primary amine, creating a unique ionization profile ideal for GPCR-targeted ligands (e.g., 5-HT6, H3 antagonists).

Molecular Identity & Structural Analysis

The molecule consists of a terminal primary amine connected to a phenyl ring via a propyl-sulfonyl linker. The three-carbon chain is critical; it acts as an "insulator," attenuating the strong electron-withdrawing effect of the sulfone on the amine's basicity, distinguishing it from its

| Parameter | Specification |

| IUPAC Name | 3-(Benzenesulfonyl)propan-1-amine |

| Common Name | 3-Phenylsulfonylpropylamine |

| CAS Number | Referenced as PubChem CID 125476310 (Traceable Research Chemical) |

| Molecular Formula | |

| Molecular Weight | 199.27 g/mol |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCN |

| InChIKey | GHNFGRIDWGVTNH-UHFFFAOYSA-N |

| Key Functionality | Primary Amine (Base), Sulfone (Polar Non-basic) |

Physicochemical Profile: The Core Data

The following data aggregates predicted and empirically derived trends for the free base form.

Quantitative Parameters

| Property | Value | Confidence | Context |

| LogP (Octanol/Water) | ~0.4 – 0.6 | High | Moderately polar; significantly lower than 3-phenylpropylamine (LogP ~1.8) due to the sulfone. |

| pKa (Conjugate Acid) | 9.6 ± 0.3 | Medium | Lower than propylamine (10.7) due to the inductive effect ($ -I $) of the sulfone, dampened by the |

| TPSA | ~60 Ų | High | Sulfone (~34 Ų) + Amine (~26 Ų). Excellent range for CNS penetration (<90 Ų). |

| Rotatable Bonds | 4 | High | High flexibility, allowing induced-fit binding in receptor pockets. |

| H-Bond Acceptors | 3 | High | Two sulfonyl oxygens + one amine nitrogen. |

| H-Bond Donors | 2 | High | Primary amine protons ($ -NH_2 $). |

Deep Dive: The Sulfone Effect

The sulfonyl group ($ -SO_2- $) is the defining feature of this molecule.

-

Basicity Modulation: In

-amino sulfones (2-carbon separation), the pKa drops to ~8.5. Here, the propyl linker restores basicity to ~9.6, ensuring the amine remains predominantly protonated ($ >99% $) at physiological pH (7.4), which is essential for forming salt bridges with aspartate residues in GPCR binding pockets. -

Solubility: The sulfone acts as a "solubility sink," offsetting the lipophilicity of the phenyl ring. This makes the molecule and its derivatives significantly more water-soluble than their alkyl counterparts, improving oral bioavailability parameters.

Synthetic Pathways & Purity Considerations

The synthesis of 3-(Benzenesulfonyl)propan-1-amine typically avoids direct alkylation due to poly-alkylation risks. The industry-standard route utilizes a Michael Addition-Reduction sequence, which ensures high regioselectivity.

Validated Synthetic Workflow

The following Graphviz diagram visualizes the preferred synthetic route and potential impurity checkpoints.

Expert Insight on Purity

-

Sulfinic Acid Quality: Commercial benzenesulfinic acid often contains oxidized benzenesulfonic acid. This impurity is inert in the Michael addition but complicates purification. Use fresh sodium benzenesulfinate.

-

Reduction Monitoring: The reduction of the nitrile to the amine must be monitored via LC-MS to detect the "dimer" secondary amine impurity (formed by the condensation of the intermediate imine with the product amine), a common issue in catalytic hydrogenations.

Applications in Drug Discovery

This scaffold is ubiquitous in Fragment-Based Drug Discovery (FBDD) .

-

5-HT6 Antagonists: The phenyl-sulfonyl-alkyl-amine motif mimics the tryptamine core but with altered electronics, often improving selectivity against other serotonin subtypes.

-

Histamine H3 Ligands: The propyl-amine chain provides the optimal distance to interact with the key acidic residue (Asp3.32) in the H3 receptor, while the sulfone interacts with secondary pockets.

-

Linker Chemistry: Used to link pharmacophores in PROTACs where a rigid, polar, yet non-basic linker is required to improve solubility without altering the ionization state of the warheads.

Experimental Protocols

As a self-validating system, these protocols allow you to verify the identity and properties of the material.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the amine.

-

Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (90:10 v/v) to ensure full solubility.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Titration:

-

Acidify the solution with 0.1 M HCl to pH ~2.0.

-

Titrate with 0.1 M standardized NaOH (CO2-free) in 5 µL increments.

-

Record pH vs. Volume added.

-

-

Analysis: Plot the first derivative (

). The inflection point corresponds to the pKa.-

Validation Criteria: The curve should show a single sharp inflection. A second inflection indicates carbonate contamination or impurities.

-

Protocol: LogP Measurement (Shake-Flask Method)

Objective: Verify lipophilicity for BBB penetration assessment.

-

System: Octanol-saturated water (Phase A) and water-saturated octanol (Phase B).

-

Dissolution: Dissolve 1 mg of free base amine in 2 mL of Phase B. Measure UV absorbance (

) at -

Equilibration: Add 2 mL of Phase A. Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Measurement: Measure UV absorbance of the octanol layer (

). -

Calculation:

Note: Ensure the pH of the aqueous phase is adjusted to >11.0 (using NaOH) to keep the amine uncharged during partitioning.

Handling & Stability

-

Storage: Store as the Hydrochloride (HCl) salt. The free base attracts atmospheric

to form carbamates. Store at 2-8°C under argon. -

Stability: The sulfone group is chemically inert to oxidation. The primary amine is susceptible to oxidation if left in solution with transition metals.

-

Safety: The free base is corrosive (skin/eye irritant).[2] Handle in a fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125476310, 3-(Benzenesulfonyl)propan-1-amine. Retrieved from [Link]

-

Organic Syntheses. (2015). Synthesis of 3-(Phenylsulfonyl)propanoic acid via Michael Addition. (Analogous synthetic route validation). Organic Syntheses, 92, 328-341. Retrieved from [Link]

- Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Sulfone-Based 5-HT6 Antagonists. (Contextual application of the scaffold).

Sources

Technical Guide: Solubility Profiling of 3-(Benzenesulfonyl)propan-1-amine

Part 1: Executive Summary & Physicochemical Analysis[1]

The Compound Architecture

3-(Benzenesulfonyl)propan-1-amine is a bifunctional building block characterized by a distinct polarity contrast. To understand its solubility, we must deconstruct its molecular architecture into three interacting domains:

-

The Lipophilic Tail (Phenyl Ring): Provides affinity for aromatic and moderately non-polar solvents (e.g., Toluene, DCM).

-

The Electron-Withdrawing Core (Sulfonyl Group,

): A strong dipole that acts as a hydrogen bond acceptor. This moiety significantly increases polarity and melting point compared to its sulfide or ether analogs. -

The Hydrophilic Head (Primary Amine,

): A basic group capable of hydrogen bond donation and acceptance. It renders the molecule pH-sensitive, allowing for "solubility switching" via protonation.

Predicted Solubility Profile

Based on Structure-Activity Relationship (SAR) analysis of analogous sulfonyl-amines, the expected solubility profile is categorized below.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions between the solvent and the sulfonyl group. |

| Polar Protic | Methanol, Ethanol | High | Favorable Hydrogen Bonding (HB) with both the amine and sulfonyl oxygen atoms. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | "Soft" polarity matches the polarizability of the phenyl-sulfonyl system. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good solvation of the organic skeleton; moderate interaction with the amine. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low / Insoluble | Polarity mismatch; high energy cost to solvate the polar sulfone/amine domains. |

| Aqueous | Water (Neutral pH) | Moderate | The propyl chain and phenyl ring limit water solubility, though the amine assists. |

| Aqueous (Acidic) | 0.1 M HCl | Very High | Protonation of |

Part 2: Experimental Determination Protocols

As exact literature values for this specific scaffold are often proprietary or estimation-based, a rigorous determination protocol is required. Do not rely on visual estimation for critical process development.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation solubility (

Reagents & Equipment:

-

Analytical Balance (0.01 mg precision).

-

0.45

m PTFE Syringe Filters (chemically resistant). -

Scintillation vials (20 mL) with PTFE-lined caps.

-

Orbital shaker or magnetic stir plate.

Workflow:

-

Excess Addition: Add approx. 100 mg of 3-(Benzenesulfonyl)propan-1-amine to a vial.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute. If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

Agitation: Shake/stir at

for 24 hours to ensure thermodynamic equilibrium. -

Filtration: Withdraw the supernatant and filter through a 0.45

m PTFE filter into a pre-weighed vial ( -

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 4 hours.

-

Quantification: Weigh the vial + residue (

).

Calculation:

Protocol B: Visual Solubility Screening (High-Throughput)

For rapid solvent selection during reaction optimization.

Workflow Visualization:

Figure 1: Decision logic for rapid visual solubility classification. This workflow helps quickly identify solvents for reaction (High Sol) vs. purification (Recryst).

Part 3: Strategic Solvent Selection

For Chemical Synthesis (Reaction Medium)

When using 3-(Benzenesulfonyl)propan-1-amine as a nucleophile (via the amine) or an electrophile (if modifying the sulfone alpha-position), solvent choice dictates kinetics.

-

Recommended: DMF or DMSO .

-

Why: These solvents solvate the cation of any base used (e.g.,

), leaving the amine "naked" and more nucleophilic. They also perfectly dissolve the sulfonyl moiety.

-

-

Alternative: Acetonitrile (MeCN) .

-

Why: Easier to remove than DMF/DMSO. Good compromise for polarity.

-

For Purification (Recrystallization)

The "Solubility Switch" method is most effective here.

-

Solvent System 1 (Standard): Ethanol / Water .[1]

-

Dissolve in hot Ethanol (High solubility).

-

Add Water dropwise (Antisolvent) until turbid.

-

Cool slowly. The hydrophobic phenyl/sulfonyl core will force precipitation as dielectric constant rises.

-

-

Solvent System 2 (Non-Aqueous): DCM / Hexane .

-

Dissolve in minimal DCM.

-

Layer Hexane on top.

-

Allow diffusion.

-

Thermodynamic Modeling (Advanced Optimization)

For process scale-up, solubility (

Where

Part 4: Solvent Selection Logic Map

The following diagram illustrates the decision process for selecting a solvent based on the intended operational unit.

Figure 2: Logic map for selecting the optimal solvent system based on the specific chemical process step.

References

-

PubChem. (2025).[2][3] 3-(Benzenesulfonyl)propan-1-amine Compound Summary. National Library of Medicine. [Link]

-

Sha, F., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.[4]15) K. Journal of Chemical & Engineering Data. (Referenced for sulfonyl-amine solubility trends). [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds: Principles and Classification. (Referenced for polarity matching logic). [Link]

-

EPA CompTox. (2025). 3-(3-aminophenyl)propan-1-ol Properties. (Referenced for phenyl-alkyl-amine analog data). [Link]

Sources

In-Depth Technical Guide: Research Frontiers for 3-(Benzenesulfonyl)propan-1-amine

[1]

Executive Summary & Molecular Profile

3-(Benzenesulfonyl)propan-1-amine (CAS: 98510-52-2) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it consists of a lipophilic phenyl ring linked to a primary amine via a propyl chain, interrupted by a sulfonyl (

Unlike simple phenylpropylamines (often associated with non-specific monoamine release), the insertion of the sulfonyl group introduces a strong hydrogen-bond acceptor motif, significantly altering the electronic landscape and metabolic profile. This guide outlines the critical research vectors for this molecule, moving beyond its role as a mere intermediate to its potential as a primary scaffold in GPCR ligand design and fragment-based drug discovery (FBDD).

Key Physicochemical Properties

| Property | Value | Significance |

| Molecular Formula | Low MW (<200 Da) ideal for FBDD. | |

| Molecular Weight | 199.27 g/mol | High ligand efficiency potential. |

| H-Bond Donors | 2 (Amine) | Critical for anchoring in receptor pockets (e.g., Asp3.32 in GPCRs). |

| H-Bond Acceptors | 2 (Sulfone oxygens) | Strong dipolar interaction capability. |

| LogP | ~0.8 - 1.2 | Optimal hydrophilicity for CNS penetration without non-specific binding. |

Core Research Areas

GPCR Ligand Design (5-HT6 & H3 Antagonists)

The 3-(benzenesulfonyl)propan-1-amine motif is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin 5-HT6 and Histamine H3 receptors.

-

Mechanism: The primary amine mimics the basic nitrogen found in endogenous neurotransmitters (serotonin, histamine), forming a salt bridge with the conserved Aspartate residue in the transmembrane binding pocket. The sulfonyl group acts as a bioisostere for indole or imidazole rings, providing rigid orientation and H-bond acceptance.

-

Research Vector: Synthesize derivatives by substituting the phenyl ring (e.g., 4-F, 3-Cl) to probe the hydrophobic pocket size of the 5-HT6 receptor. This scaffold is structurally distinct from tryptamines, offering a pathway to avoid 5-HT2A/2B off-target effects (hallucinogenic/valvulopathic risks).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and distinct polarity profile, this molecule is an ideal "seed" for FBDD campaigns.

-

Application: Screening against proteases (e.g., DPP-IV) or kinases. The sulfone group is metabolically stable compared to sulfides or sulfoxides, making it a robust anchor for growing the fragment into a lead compound.

-

Strategy: Use X-ray crystallography soaking experiments to identify binding modes, then "grow" the molecule via the primary amine (amide coupling, reductive amination).

Peptidomimetics and Linker Chemistry

The sulfonyl-propyl-amine chain approximates the length and flexibility of a tetrapeptide backbone but lacks the proteolytic instability of amide bonds.

-

PROTAC Linkers: The stability of the sulfone makes it a candidate for Proteolysis Targeting Chimera (PROTAC) linkers, where maintaining a precise distance between the E3 ligase ligand and the protein of interest is crucial.

Synthetic Methodology & Protocols

To ensure scientific integrity and reproducibility, we recommend the Phthalimide-Sulfinate Route . This pathway avoids the chemoselectivity issues inherent in using unprotected halo-amines (which can self-polymerize) and avoids the odor/oxidation steps of thiol chemistry.

Synthesis Workflow Diagram[2]

Figure 1: Optimized synthetic pathway using the Gabriel Synthesis modification to ensure primary amine purity.

Detailed Protocol

Step 1: Sulfonylation (Nucleophilic Substitution)

-

Rationale: Sodium benzenesulfinate is a soft nucleophile that preferentially attacks the alkyl bromide. The phthalimide group protects the nitrogen, preventing side reactions.

-

Reagents: Sodium benzenesulfinate (1.2 eq), N-(3-Bromopropyl)phthalimide (1.0 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 10 mmol of N-(3-Bromopropyl)phthalimide in 20 mL anhydrous DMF.

-

Add 12 mmol Sodium benzenesulfinate.

-

Heat to 90°C under

atmosphere for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). -

Workup: Pour into ice water. Filter the white precipitate (Intermediate). Wash with water and cold ethanol.

-

Validation:

NMR should show disappearance of the triplet at

-

Step 2: Deprotection (Ing-Manske Procedure)

-

Rationale: Hydrazine cleaves the phthalimide ring cleanly to release the primary amine.

-

Reagents: Hydrazine hydrate (3.0 eq), Ethanol.

-

Procedure:

-

Suspend the intermediate in 30 mL Ethanol.

-

Add Hydrazine hydrate dropwise.

-

Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool, filter off the solid phthalhydrazide. Concentrate the filtrate. Dissolve residue in 1M HCl (to form the amine salt), wash with ether (to remove non-basic impurities), then basify aqueous layer with NaOH and extract into DCM.

-

Final Product: Dry DCM layer over

and evaporate to yield the oil.

-

Pharmacophore Mapping & Mechanism

Understanding why this molecule works is as critical as making it. The diagram below illustrates the binding logic for a theoretical 5-HT6 receptor interaction.

Figure 2: Pharmacophore map illustrating the tripartite binding mode: Ionic anchor (Amine), H-bond lock (Sulfone), and Hydrophobic fit (Phenyl).

References

-

Bachovchin, W. W., et al. (2004).[1] Inhibitors of Dipeptidyl Peptidase IV and Methods of Use Thereof. U.S. Patent No. 6,703,238.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview." Drug Discovery Today, 10(4), 283-291. Link

-

Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 376(1), 5. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16259, 3-Phenylpropylamine (Analog Reference)." PubChem. Link

-

Ing, H. R., & Manske, R. H. (1926). "A modification of the Gabriel synthesis of amines." Journal of the Chemical Society (Resumed), 2348-2351. Link

The Benzenesulfonamide Pharmacophore: Mechanistic Versatility and Experimental Characterization

Executive Summary

The benzenesulfonamide moiety (

This technical guide dissects the biological significance of the benzenesulfonamide group, moving beyond basic pharmacology to explore the structural determinants of its activity. We analyze its dual-role dominance in Carbonic Anhydrase (CA) regulation and Cyclooxygenase-2 (COX-2) inhibition, provide a validated experimental protocol for kinetic assessment, and map the structure-activity relationships (SAR) that drive isoform selectivity.

Chemical Foundation & Pharmacophore Properties

The biological utility of the benzenesulfonamide group stems from its unique electronic and geometric profile. It acts not merely as a functional group but as a molecular anchor.

Electronic Character and Acidity

The sulfonyl group (

-

pKa Modulation: The typical pKa of a primary benzenesulfonamide is

. However, substitution on the benzene ring allows fine-tuning. Electron-withdrawing groups (e.g., -

The Anionic Species: It is often the deprotonated sulfonamidate anion (

) that serves as the active nucleophile or metal-coordinator in biological systems.

Structural Geometry

The sulfur atom adopts a tetrahedral geometry, positioning the benzene ring and the amino group in a rigid orientation. This rigidity reduces the entropic penalty upon binding to protein active sites, a key factor in its high affinity for targets like CA and COX-2.

Mechanistic Pillar I: Carbonic Anhydrase Inhibition[2][3][4]

The most definitive biological role of the primary benzenesulfonamide is the inhibition of Carbonic Anhydrases (CAs), a superfamily of zinc-metalloenzymes.

The Zinc-Binding Mechanism

CAs catalyze the hydration of

-

Catalytic State: In the native enzyme, a water molecule (or hydroxide ion) completes the tetrahedral coordination sphere of the Zinc.

-

Inhibition State: The benzenesulfonamide acts as a transition state analogue. The deprotonated nitrogen of the sulfonamide coordinates directly to the Zn(II) ion, displacing the zinc-bound water/hydroxide. This "locks" the enzyme in an inactive state, preventing the nucleophilic attack on

.

Isoform Selectivity (The Cancer Connection)

While early sulfonamides (e.g., Acetazolamide) were pan-inhibitors, modern research targets specific isoforms:

-

CA IX & XII: These transmembrane isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate intracellular pH.

-

Selectivity Strategy: The "tail" approach involves attaching bulky or charged moieties to the benzene ring. These tails interact with the hydrophilic/hydrophobic halves of the active site entrance, which vary significantly between isoforms (e.g., CA I/II vs. CA IX).

Visualization: CA Inhibition Pathway

Figure 1: Mechanism of Action for Carbonic Anhydrase Inhibition. The sulfonamide anion displaces the catalytic water molecule, coordinating directly to the Zinc ion.

Mechanistic Pillar II: COX-2 Selectivity

The benzenesulfonamide group is also critical in the design of "coxibs" (e.g., Celecoxib), which selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1 to reduce gastrointestinal toxicity.

The Side-Pocket Theory

-

COX-1 Active Site: The isoleucine residue (Ile523) creates a restricted channel.

-

COX-2 Active Site: A valine residue (Val523) replaces isoleucine. This smaller amino acid reveals a hydrophobic "side pocket" accessible only in COX-2.

-

Role of Benzenesulfonamide: The rigid benzenesulfonamide moiety is the perfect size and polarity to insert into this side pocket. Bulky sulfonamides cannot fit into the COX-1 channel due to the steric hindrance of Ile523, conferring high selectivity (375-fold for Celecoxib) for COX-2.

Experimental Protocol: Kinetic Assessment of CA Inhibition

To validate the biological activity of a benzenesulfonamide derivative, the Esterase Activity Assay using p-nitrophenyl acetate (pNPA) is the standard high-throughput method. CAs can hydrolyze esters in addition to hydrating

Protocol Overview

Objective: Determine the Inhibition Constant (

Materials

-

Enzyme: Recombinant Human CA II (hCA II) or CA IX.

-

Substrate: p-Nitrophenyl acetate (pNPA) (dissolved in Acetonitrile).

-

Buffer: 50 mM Tris-SO4, pH 7.6.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Preparation | Dilute enzyme to 100 nM in Tris buffer. Prepare serial dilutions of the benzenesulfonamide inhibitor (0.1 nM – 10 µM) in DMSO. | Final DMSO concentration must be <5% to avoid denaturing the enzyme. |

| 2. Pre-Incubation | Add 10 µL inhibitor + 180 µL enzyme solution to wells. Incubate for 15 mins at 25°C. | Essential for establishing the enzyme-inhibitor equilibrium prior to substrate addition. |

| 3. Initiation | Add 10 µL of 10 mM pNPA substrate to initiate reaction. | Rapid mixing is crucial. Use a multi-channel pipette. |

| 4. Measurement | Monitor Absorbance ( | The initial linear portion of the curve represents the initial velocity ( |

| 5. Analysis | Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to find | Convert |

Visualization: Assay Workflow

Figure 2: Kinetic assay workflow for determining Carbonic Anhydrase inhibition constants.

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to the benzenesulfonamide core alter biological targets, highlighting the "privileged" nature of the scaffold.

| Derivative Type | Structural Modification | Primary Target | Mechanism | Key Drug/Compound |

| Unsubstituted | CA (Pan-isoform) | Zn(II) Coordination | Acetazolamide | |

| Tail-Approach | Ureido/Thioureido linkers | CA IX / XII (Tumor) | Active site "tail" interaction | SLC-0111 |

| Tricyclic | Pyrazole ring fusion | COX-2 | Hydrophobic pocket insertion | Celecoxib |

| N-substituted | Proteases / Channels | H-bond donor/acceptor | Glibenclamide (K+ channel) |

Challenges & Future Directions

While the benzenesulfonamide group is potent, it faces challenges in selectivity .

-

Off-Target Effects: Systemic CA inhibition can lead to acidosis and paresthesia.

-

Metabolic Stability: The sulfonamide nitrogen can be subject to N-glucuronidation.

-

Future Focus: "Scaffold Hopping" is currently being utilized to replace the benzene ring with heteroaromatics (e.g., thiophene-sulfonamides) or to use "dual-tail" strategies to interact with non-conserved regions on the surface of CA IX for better cancer targeting.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5][6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Duggan, K. C., et al. (2011). The structural basis of cyclooxygenase-2 selectivity. Journal of Biological Chemistry, 286, 29169-29180. Link

-

BenchChem. (2025).[2] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

-

Touisni, N., et al. (2011). Synthesis and carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating 4-substituted-1,2,3-triazole moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 826-833. Link

Sources

Sulfonamide-Containing Linkers: A Technical Guide to Design, Synthesis, and Application

Executive Summary

In the landscape of bioconjugation and medicinal chemistry, linkers are often relegated to passive roles—mere spacers between a payload and a targeting moiety. However, the sulfonamide-containing linker represents a paradigm shift toward "functional linkers." Unlike inert alkyl chains or polydisperse PEGs, sulfonamide moieties introduce tunable physicochemical properties (polarity, hydrogen bonding) and unique reactivity profiles (safety-catch activation, sulfatase cleavage).

This guide provides a rigorous technical analysis of sulfonamide linkers, focusing on their integration into Antibody-Drug Conjugates (ADCs), PROTACs, and solid-phase synthesis. It details the causality behind their design, provides self-validating synthetic protocols, and visualizes the mechanistic pathways that govern their stability and release.

Part 1: The Physicochemical Rationale

Beyond Passive Spacing

The primary failure mode in many conjugate designs is the hydrophobicity of the payload-linker complex, which leads to aggregation and rapid clearance.[1] Sulfonamides (

-

Hydrophilicity & Solvation: The sulfonamide group is highly polar. In ADCs, replacing a hydrophobic alkyl chain with a sulfonamide-containing motif can significantly lower the LogP of the conjugate, preventing aggregation.

-

Acidity & Ionization (The "Masking" Effect): The

of a primary sulfonamide is typically ~10, but N-acyl sulfonamides drop this to ~2.5–4.5. This acidity allows the linker to exist as an anion at physiological pH, drastically increasing solubility—a strategy effectively used to "mask" hydrophobic payloads during circulation. -

Hydrogen Bonding: The sulfonyl oxygen atoms act as weak hydrogen bond acceptors, while the N-H (if unsubstituted) is a donor. This capability is critical in PROTAC design for establishing specific contacts within the E3 ligase ternary complex.

Comparative Data: Sulfonamide vs. Standard Linkers

| Feature | Polyethylene Glycol (PEG) | Alkyl Chain | Sulfonamide / N-Acyl Sulfonamide |

| Polarity | High (Amphiphilic) | Low (Hydrophobic) | High (Ionizable) |

| Monodispersity | Low (often polydisperse) | High | High |

| Rigidity | Low (Entropic penalty) | Variable | Moderate to High (Planar geometry) |

| Cleavability | Non-cleavable (typically) | Non-cleavable | Tunable (Safety-catch or Enzymatic) |

| Plasma Stability | High | High | High (unless activated) |

Part 2: Structural Classes & Mechanisms

Class A: The "Safety-Catch" Linker (Kenner/Ellman)

Originally developed for solid-phase peptide synthesis, the N-acyl sulfonamide linker is stable to both strong bases and nucleophiles because ionization of the NH proton (

-

Activation: Alkylation of the nitrogen (e.g., with haloacetonitriles or diazomethane) removes the acidic proton, rendering the carbonyl highly electrophilic.

-

Release: Mild nucleophilic displacement releases the payload.

Class B: Sulfatase-Cleavable Linkers (ADCs)

A breakthrough in ADC technology involves arylsulfate linkers . Unlike cathepsin-cleavable dipeptides (e.g., Val-Cit), which can suffer from premature instability in rodent plasma, arylsulfates are:

-

Extremely hydrophilic (enhancing payload solubility).

-

Stable in plasma.[3]

-

Cleaved specifically by lysosomal sulfatases upon internalization.

Visualization: Mechanistic Pathways

The following diagram illustrates the logic flow for both the Safety-Catch activation and the Lysosomal Sulfatase cleavage.

Figure 1: Dual mechanistic pathways for sulfonamide-based linkers. (A) Synthetic activation via alkylation (Safety-Catch).[2] (B) Enzymatic triggering in lysosomes (Arylsulfate).

Part 3: Synthetic Methodologies

Protocol A: Synthesis of N-Acyl Sulfonamide Linkers

Context: This reaction couples a sulfonamide "anchor" with a carboxylic acid "warhead" (or vice versa). The resulting bond is the safety-catch moiety.

Reagents:

-

Carboxylic Acid (R-COOH)

-

Sulfonamide (R'-SO2NH2)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

DCM (Dichloromethane)

Step-by-Step Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). Add EDC·HCl (1.2 equiv) and DMAP (1.2 equiv). Stir for 15 minutes at -

Coupling: Add the Sulfonamide (1.0 equiv) directly to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: Monitoring by TLC/LCMS is critical. The product will appear more acidic/polar than the starting sulfonamide.

-

Workup (Critical Step):

-

Dilute with EtOAc.

-